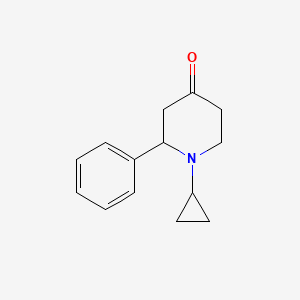
1-Cyclopropyl-2-phenylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-phenylpiperidin-4-one is a chemical compound that belongs to the piperidinone family. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a piperidinone ring substituted with a cyclopropyl group at the nitrogen atom and a phenyl group at the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-phenylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically takes place in ethanol as a solvent and requires heating to facilitate the formation of the piperidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of palladium and rhodium hydrogenation techniques. This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . The use of these catalysts allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-2-phenylpiperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Cyclopropyl-2-phenylpiperidin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring piperidine derivatives.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s piperidinone ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-phenylpiperidin-4-one can be compared to other piperidinone derivatives, such as 2,6-diaryl-3-methyl-4-piperidones and thiosemicarbazone derivatives . These compounds share similar structural features but differ in their substituents and biological activities.
Similar Compounds
2,6-Diaryl-3-methyl-4-piperidones: These compounds are synthesized through the Mannich reaction and exhibit significant antimicrobial activity.
Thiosemicarbazone Derivatives: These derivatives are formed by reacting piperidinones with thiosemicarbazide and have shown potent antibacterial and antifungal properties.
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-cyclopropyl-2-phenylpiperidin-4-one |
InChI |
InChI=1S/C14H17NO/c16-13-8-9-15(12-6-7-12)14(10-13)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
Clé InChI |
VARHAIHELAQXFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC(=O)CC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


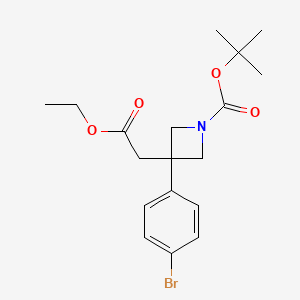

![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)
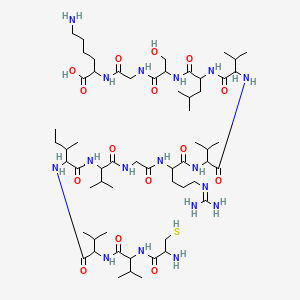
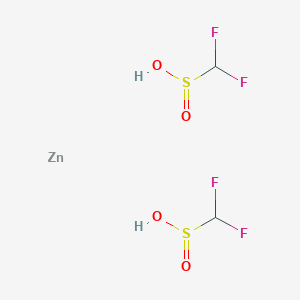
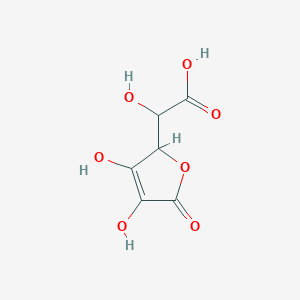
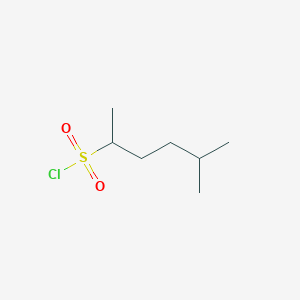

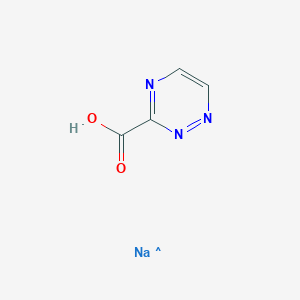
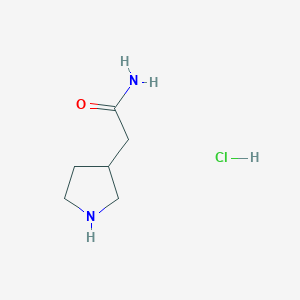
![1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15128416.png)
![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
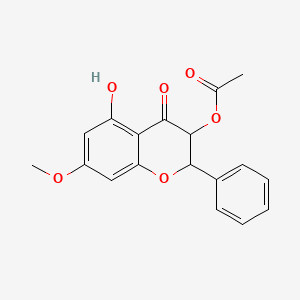
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
